molecular formula C21H26N2O4S B11170770 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxypropanamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxypropanamide

Cat. No.: B11170770
M. Wt: 402.5 g/mol
InChI Key: GXCPLTNYBYTSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other reducible moieties within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The azepane ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and sulfonyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C21H26N2O4S/c1-17(27-19-9-5-4-6-10-19)21(24)22-18-11-13-20(14-12-18)28(25,26)23-15-7-2-3-8-16-23/h4-6,9-14,17H,2-3,7-8,15-16H2,1H3,(H,22,24)

InChI Key

GXCPLTNYBYTSRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.